AG-636 -

AG-636

Catalog Number: EVT-8276801
CAS Number:
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AG-636 was developed as part of a broader effort to identify effective inhibitors of dihydroorotate dehydrogenase, which plays a pivotal role in nucleotide metabolism. It belongs to a class of compounds known as small molecule inhibitors and is classified under antineoplastic agents due to its potential to inhibit tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of AG-636 involves several key steps, primarily focusing on optimizing the structure for enhanced potency and selectivity against dihydroorotate dehydrogenase. The compound was synthesized through a series of chemical reactions that included the use of various reagents and solvents, followed by purification processes such as crystallization.

The specific synthesis pathway has been documented in scientific literature, detailing the conditions under which AG-636 was produced. For instance, the compound was characterized using techniques such as X-ray crystallography, which provided insights into its molecular structure and interactions with the target enzyme .

Molecular Structure Analysis

Structure and Data

AG-636 features a complex molecular structure that facilitates its interaction with dihydroorotate dehydrogenase. The crystal structure analysis revealed that AG-636 adopts a specific conformation that is crucial for its inhibitory activity. Key data points from structural studies include:

  • Molecular Formula: C₁₄H₁₄N₂O₄
  • Molecular Weight: 270.27 g/mol
  • Crystallographic Data: The compound's crystal structure has been refined to a resolution limit of 1.97 Å, showing favorable Ramachandran statistics with 96.08% favored conformations .
Chemical Reactions Analysis

Reactions and Technical Details

AG-636 primarily acts by inhibiting dihydroorotate dehydrogenase, thereby disrupting the pyrimidine biosynthesis pathway. This inhibition leads to a decrease in nucleotide availability, which is essential for DNA and RNA synthesis in rapidly dividing cells, such as cancer cells.

In vitro studies have demonstrated that AG-636 effectively reduces cell proliferation in various acute myeloid leukemia cell lines by inducing differentiation and apoptosis . The compound's mechanism involves complex biochemical interactions that have been explored through metabolic profiling and proteomic analyses.

Mechanism of Action

Process and Data

The mechanism of action for AG-636 centers around its role as an inhibitor of dihydroorotate dehydrogenase. By blocking this enzyme, AG-636 halts the conversion of dihydroorotate to orotate, leading to a depletion of pyrimidine nucleotides. This process has significant implications for cancer therapy:

  1. Inhibition of Cell Proliferation: AG-636 has shown potent anti-proliferative effects against multiple subtypes of acute myeloid leukemia.
  2. Induction of Differentiation: Treatment with AG-636 has been linked to increased expression of differentiation markers in leukemic cells, indicating a shift from a stem-like state to a more differentiated phenotype .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AG-636 exhibits several notable physical and chemical properties:

These properties are crucial for its formulation as a therapeutic agent and influence its bioavailability and pharmacokinetics.

Applications

Scientific Uses

AG-636 is primarily investigated for its applications in cancer therapeutics, particularly:

  • Acute Myeloid Leukemia Treatment: Clinical studies have highlighted its efficacy in reducing tumor burden and inducing remission in animal models .
  • Research Tool: As an inhibitor of dihydroorotate dehydrogenase, AG-636 serves as a valuable tool for studying nucleotide metabolism and the metabolic dependencies of cancer cells.
Introduction to AG-636 in Oncological Research

AG-636 represents a targeted therapeutic strategy in oncology by inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Pyrimidine nucleotides are fundamental for DNA/RNA synthesis, cellular proliferation, and metabolic adaptation in cancer cells. Malignant cells, particularly in hematologic malignancies, exhibit heightened dependence on de novo pyrimidine synthesis due to their rapid proliferation and limited salvage pathway activity. This metabolic vulnerability positions DHODH as a compelling target. AG-636, developed by Agios Pharmaceuticals, is a novel, orally bioavailable DHODH inhibitor designed to exploit this dependency. Its discovery emerged from efforts to overcome limitations of earlier DHODH inhibitors (e.g., brequinar, leflunomide), such as suboptimal potency or pharmacokinetics, thereby offering a refined approach to disrupt cancer cell metabolism and differentiation.

Role of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Cancer Metabolism

DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate, coupled to the mitochondrial electron transport chain via ubiquinone. Inhibition depletes uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UTP, CTP), crippling processes requiring nucleic acid synthesis, such as DNA replication and RNA transcription [5] [9]. Crucially, cancer cells—especially in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL)—display "selective vulnerability" to pyrimidine starvation due to:

  • Oncogenic metabolic reprogramming: Enhanced flux through the de novo pathway supports uncontrolled proliferation [5] [8].
  • Differentiation blockade: Pyrimidine depletion reverses differentiation arrest in AML blasts, promoting terminal myeloid differentiation and loss of self-renewal capacity [8] [9].
  • Mitochondrial dysfunction: DHODH links pyrimidine synthesis to oxidative phosphorylation; its inhibition reduces oxygen consumption and ATP production, exacerbating metabolic stress [8].

Table 1: Metabolic Consequences of DHODH Inhibition in Cancer Cells

Affected PathwayKey AlterationsFunctional Impact
Pyrimidine Nucleotide Pool↓ UMP, UTP, CTP; ↑ dihydroorotate, N-carbamoyl-aspartateImpaired DNA/RNA synthesis, cell cycle arrest
Purine Metabolism↓ 5'-Phosphoribosyl-N-formylglycinamideDisrupted purine nucleotide synthesis
Mitochondrial Respiration↓ Oxygen consumption, ↓ ATP generationAMPK activation, metabolic crisis
Lipid Peroxidation↑ Very long-chain polyunsaturated fatty acid (VLC-PUFA) phosphatidylcholinesFerroptosis sensitization

AG-636’s efficacy extends beyond cytotoxicity. In AML models, DHODH inhibition triggers AMPK-mediated stress responses and upregulates pro-apoptotic proteins (e.g., TP53, PUMA, NOXA), eroding mitochondrial integrity [8]. Additionally, it reshapes phospholipid metabolism by reducing cytidine diphosphate (CDP)-choline, steering phosphatidylcholine synthesis toward ferroptosis-susceptible species—a mechanism exploitable in immunotherapy combinations [10].

AG-636 as a Novel DHODH Inhibitor: Discovery and Structural Rationale

AG-636 emerged from structure-based optimization efforts focused on improving potency, selectivity, and oral bioavailability. Its chemical structure (molecular weight: 343.38 g/mol; formula: C₂₁H₁₇N₃O₂; CAS: 1623416-31-8) features a core pharmacophore enabling high-affinity interaction with DHODH’s ubiquinone-binding site [1] [6]. Key structural attributes include:

  • Reversible binding: Unlike covalent inhibitors, AG-636 competes with ubiquinone, allowing controlled enzymatic inhibition (IC₅₀: 17 nM) [1].
  • Hydrophobic interactions: A biphenyl extension anchors the molecule in a hydrophobic cleft formed by residues Tyr38, Leu46, and Leu359, enhancing binding stability [6] [9].
  • Hydrogen-bonding network: The triazolone group hydrogen-bonds with catalytic residues (e.g., Gln47), augmenting specificity [9].

Table 2: Preclinical Profile of AG-636 in Hematologic Malignancies

Model SystemKey FindingsRescue by Uridine
In Vitro (AML/lymphoma lines)- Potent anti-proliferation (IC₅₀: low nM range) [1] [8] - Induction of CD11b⁺/CD14⁺ differentiation [8]Yes [8]
In Vivo (DLBCL xenograft)- Dose-dependent tumor regression (10–100 mg/kg BID) [1] - Complete responses in OCILY19 models [1]Not tested
In Vivo (AML PDX)- Extended survival in MOLM13 models [8] - Reduced leukemic burden in bone marrow [8]Yes [8]

AG-636’s efficacy is underscored by its ability to penetrate the mitochondrial membrane and sustain target engagement. In DLBCL xenografts, twice-daily oral dosing (14 days) achieved robust tumor growth inhibition correlating with pyrimidine depletion markers [1] [6]. Transcriptomic analyses in solid tumors further revealed an unexpected immune-modulatory role: DHODH inhibition upregulates antigen presentation machinery (e.g., MHC-I, TAP1) via RNA polymerase II elongation control, priming tumors for T-cell recognition [7]. This positions AG-636 as a dual-acting agent—directly antineoplastic and immune-sensitizing.

AG-636 is distinguished from predecessors (e.g., brequinar) by its optimized pharmacokinetics, including high oral bioavailability and sustained plasma exposure, enabling clinically feasible dosing regimens [1]. Its progression to Phase I trials for relapsed/refractory lymphoma (NCT03834584) and planned studies in myeloid malignancies validate its translational promise [8].

Properties

Product Name

AG-636

IUPAC Name

3-methyl-6-[4-(2-methylphenyl)phenyl]benzotriazole-4-carboxylic acid

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H17N3O2/c1-13-5-3-4-6-17(13)15-9-7-14(8-10-15)16-11-18(21(25)26)20-19(12-16)22-23-24(20)2/h3-12H,1-2H3,(H,25,26)

InChI Key

GSBZRCGZLMBSNY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.